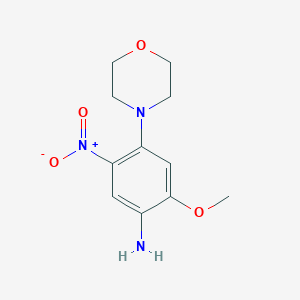
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is an organic compound with a complex structure that includes a methoxy group, a morpholine ring, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by the introduction of the morpholine ring through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methoxy-4-(4-morpholinyl)-5-aminobenzenamine.
Applications De Recherche Scientifique
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also participate in binding interactions with proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deamino-3’-(2-methoxy-4-morpholinyl)doxorubicin: A derivative with potent antitumor activity.
N-(2-Methoxy-4-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}phenyl)-2-furamide: Another compound with similar structural features.
Uniqueness
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H15N3O4 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-methoxy-4-morpholin-4-yl-5-nitroaniline |
InChI |
InChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3 |
Clé InChI |
YMIYWAWQAYMLPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



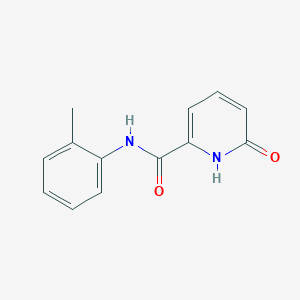
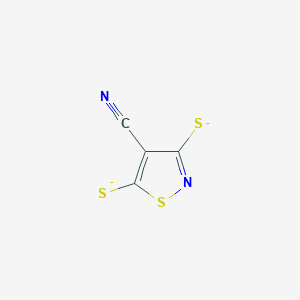
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)
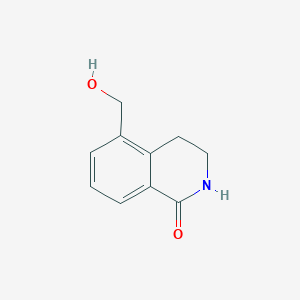


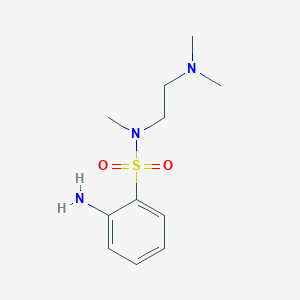
![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)

![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)
